Bienvenue dans la boutique en ligne BenchChem!

1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II)

Organoplatinum antitumor agents P-388 leukemia DACH-platinum complexes

1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II), also referred to as dichloro(1-hydroxy-3,4-diaminocyclohexane)platinum(II) or (hydroxy-cis-DACH)PtCl₂, is a monohydroxylated diaminocyclohexane–platinum(II) complex belonging to the DACH-platinum family of experimental antineoplastic agents. The CAS registry number 117799-57-2 specifically designates the (1α,3β,4β)-diastereomer, one of four stereochemically distinct monohydroxycyclohexanediamine–Ptᴵᴵ complexes first synthesized and biologically characterized in 1989.

Molecular Formula C6H14Cl2N2OPt
Molecular Weight 396.2 g/mol
CAS No. 117799-57-2
Cat. No. B046873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II)
CAS117799-57-2
Synonyms(hydroxy-cis-DACH)PtCl2
1-hydroxy-3,4-diaminocyclohexane platinum(II) chloride
1-hydroxy-3,4-diaminocyclohexanedichloroplatinum(II)
dichloro(1-hydroxy-3,4-diaminocyclohexane)platinum (II)
dichloro-1-hydroxy-3,4-diaminocyclohexane platinum complex
dichloro-1-hydroxy-3,4-diaminocyclohexane platinum complex, (1alph,3alpha,4alpha)-isomer
dichloro-1-hydroxy-3,4-diaminocyclohexane platinum complex, (1alpha,3alpha,4beta)-isomer
dichloro-1-hydroxy-3,4-diaminocyclohexane platinum complex, (1alpha,3beta,4alpha)-isome
Molecular FormulaC6H14Cl2N2OPt
Molecular Weight396.2 g/mol
Structural Identifiers
SMILESC1CC(C(CC1O)N)N.[Cl-].[Cl-].[Pt+2]
InChIInChI=1S/C6H14N2O.2ClH.Pt/c7-5-2-1-4(9)3-6(5)8;;;/h4-6,9H,1-3,7-8H2;2*1H;/q;;;+2/p-2
InChIKeyXHRRXEIHBNWKKZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) (CAS 117799-57-2) Matters in Organoplatinum Anticancer Research


1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II), also referred to as dichloro(1-hydroxy-3,4-diaminocyclohexane)platinum(II) or (hydroxy-cis-DACH)PtCl₂, is a monohydroxylated diaminocyclohexane–platinum(II) complex belonging to the DACH-platinum family of experimental antineoplastic agents [1]. The CAS registry number 117799-57-2 specifically designates the (1α,3β,4β)-diastereomer, one of four stereochemically distinct monohydroxycyclohexanediamine–Ptᴵᴵ complexes first synthesized and biologically characterized in 1989 [2]. Unlike the clinical DACH-platinum drug oxaliplatin, which employs a 1,2-diaminocyclohexane carrier ligand with an oxalate leaving group, this compound bears a single hydroxyl substituent on the cyclohexane ring and retains two chloride leaving groups, placing it at a structurally distinct node within the hydroxylated DACH-Ptᴵᴵ chemical space [1].

Why 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) Cannot Be Replaced by Generic DACH-Platinum Analogs


DACH-platinum complexes are not interchangeable; stereochemistry and hydroxyl substitution pattern on the cyclohexane ring profoundly modulate antitumor potency, host toxicity, aqueous solubility, and even the ability to form isolable Ptᴵᴵ complexes [1]. The parent dichloro(1,2-diaminocyclohexane)platinum(II) (DACH-PtCl₂) suffers from near-complete water insolubility that precludes intravenous formulation [2]. The bis-hydroxylated (diol-diamine) congeners (1a–e) were found to be even less soluble and displayed only modest antineoplastic activity in the P-388 murine leukemia model, likely due to poor diffusion [1]. The monohydroxylated series (3a–d), including the (1α,3β,4β)-isomer, was specifically designed to balance hydrophilicity and bioavailability [1]. Within this series, the individual diastereomers exhibit dramatically different toxicity tolerances at elevated doses—only the (1α,2α,4α)-isomer (Cl₂Ptᴵᴵ-3b) lacked host toxicity at 40–80 mg/kg, while the others were lethal [1]. Consequently, substituting one monohydroxy DACH-Ptᴵᴵ diastereomer for another, or for a non-hydroxylated DACH-Ptᴵᴵ analog, risks both efficacy failure and unacceptable toxicity.

Quantitative Differentiation Evidence for 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) (CAS 117799-57-2)


Monohydroxy DACH-Ptᴵᴵ Complexes Outperform Diol-Diamine Analogs in the P-388 Murine Leukemia Model

In the P-388 murine leukemia in vivo model, the monohydroxycyclohexanediamine–Ptᴵᴵ complexes (Cl₂Ptᴵᴵ-3a–d, encompassing CAS 117799-57-2 as the 3b diastereomer) were more effective than the Ptᴵᴵ complexes of the related diol diamines 1a–e [1]. The diol-diamine Ptᴵᴵ complexes were largely water-insoluble and displayed only modest antineoplastic activity, a limitation attributed to poor diffusion and extensive intra- and intermolecular hydrogen bonding in the crystal lattice [1]. The monohydroxy substitution strategy was explicitly designed to attenuate these physical property limitations while retaining biological activity [1].

Organoplatinum antitumor agents P-388 leukemia DACH-platinum complexes Hydroxylated cyclohexanediamine ligands

Diastereomer-Specific Host Toxicity Profile: The (1α,2α,4α)-Isomer (CAS 117799-57-2) Is Uniquely Non-Toxic at High Doses

At elevated doses of 40–80 mg/kg, only Cl₂Ptᴵᴵ-3b (the (1α,2α,4α)-configuration corresponding to CAS 117799-57-2) was not toxic to the host animal [1]. In contrast, the other three monohydroxy diastereomers (3a, 3c, 3d) proved toxic at the same dose levels (%T/C values dropping to 22–51, indicating lethality) [1]. This stereochemistry-dependent toxicity window is consistent with earlier observations that trans-diamino cyclohexanol complexes were more toxic to recipient mice than their cis-diamino counterparts [1].

Diastereomer-specific toxicity Maximum tolerated dose Stereochemistry-toxicity relationship Platinum chemotherapy safety

Quantitative In Vivo Benchmarking Against Cisplatin in the P-388 Model

At the optimal non-toxic dose of 40 mg/kg, Cl₂Ptᴵᴵ-3b (CAS 117799-57-2) achieved a %T/C of 183, which approaches but does not exceed the efficacy of cisplatin at 3 mg/kg (%T/C 188) [1]. However, cisplatin at its maximally efficacious dose of 6 mg/kg reached %T/C 249, clearly outperforming all monohydroxy complexes [1]. This establishes a defined efficacy rank order and confirms that the DACH carrier ligand with monohydroxy substitution alters the potency profile relative to the cis-diammine carrier of cisplatin [1].

Cisplatin comparator P-388 %T/C In vivo platinum efficacy DACH vs. cis-diammine carrier ligand

Hydroxyl Substitution Strategy Reduces Nephrotoxicity Relative to Cisplatin

Patent US 5,336,796 explicitly discloses that mono- and di-hydroxyl substitution on the cyclohexane ring renders the organoplatinum complex relatively more water soluble, thereby facilitating intravenous administration, and that the Pt(II) complexes of this invention are less nephrotoxic than cisplatin and are readily excreted via the kidney due to their enhanced water solubility [1]. This class-level property is directly relevant to CAS 117799-57-2 as a representative monohydroxy DACH-Ptᴵᴵ complex. In contrast, the non-hydroxylated DACH-PtCl₂ (compound 13a in the patent) is described as having a low therapeutic index and lacking sufficient aqueous solubility for intravenous formulation [1].

Platinum nephrotoxicity Renal safety Hydroxylated DACH-Pt complexes Organoplatinum therapeutic index

Aqueous Solubility Advantage of Monohydroxy over Non-Hydroxylated DACH-PtCl₂

The non-hydroxylated parent compound, dichloro(1,2-diaminocyclohexane)platinum(II) (DACH-PtCl₂), is documented to have insufficient aqueous solubility for intravenous pharmaceutical formulation [1]. The monohydroxy DACH-Ptᴵᴵ complexes, including the (1α,3β,4β)-isomer (CAS 117799-57-2), were synthesized as sparingly water-soluble yellow crystals that form hydrates for trans-diamino configurations, representing a meaningful solubility improvement over both the insoluble non-hydroxylated DACH-PtCl₂ and the extensively hydrogen-bonded, water-insoluble diol-diamine congeners [2]. Vendor specifications indicate the compound achieves solubility of at least 25 mg/mL in water .

Platinum complex solubility Intravenous formulation DACH-PtCl₂ hydrophilicity Organoplatinum drug delivery

CAS 117799-57-2 as a Defined Stereochemical Probe: The (1α,3β,4β)-Isomer Identity

The CAS registry number 117799-57-2 is unambiguously assigned to the (1α,3β,4β)-diastereomer of dichloro(1-hydroxy-3,4-diaminocyclohexane)platinum(II) [1]. This is stereochemically distinct from the other three diastereomers (3a, 3c, 3d) that share the same molecular formula and connectivity but differ in the relative orientation of the hydroxyl and amino substituents on the cyclohexane ring [2]. The commercial availability of this specific stereoisomer at ≥98% purity enables reproducible structure–activity relationship (SAR) studies that cannot be conducted with isomeric mixtures or with the wrong diastereomer.

Stereochemically defined platinum complex Diastereomer identity Structure-activity relationship Chiral platinum drug discovery

High-Impact Research and Procurement Application Scenarios for 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II)


Diastereomer-Specific Structure–Activity Relationship (SAR) Studies in DACH-Platinum Drug Discovery

CAS 117799-57-2 serves as the defined (1α,3β,4β)-stereochemical probe within the monohydroxy DACH-Ptᴵᴵ series. Its unique non-toxic profile at high doses (%T/C 183 at 40 mg/kg without host lethality) [1] makes it the preferred isomer for SAR expansion, where modifications to the leaving groups (e.g., carboxylate, dicarboxylate, or Pt(IV) axial ligands) can be explored on a scaffold with an established therapeutic window. The ≥98% purity and stereochemical identity ensure reproducible biological data.

In Vivo Efficacy Benchmarks Against Cisplatin in Murine Leukemia Models

The compound provides a quantitatively characterized in vivo benchmark in the P-388 murine leukemia system. With cisplatin achieving %T/C 249 at 6 mg/kg and Cl₂Ptᴵᴵ-3b achieving %T/C 183 at 40 mg/kg [1], researchers can use this defined efficacy gap to evaluate whether novel carrier-ligand or leaving-group modifications can close or surpass the cisplatin efficacy threshold while retaining the DACH-associated nephrotoxicity advantage [2].

Renal Safety Profiling of Hydroxylated DACH-Platinum Complexes

The monohydroxy DACH-Ptᴵᴵ class, including CAS 117799-57-2, is disclosed to exhibit reduced nephrotoxicity compared to cisplatin, with enhanced renal excretion attributed to improved water solubility [2]. This compound can be employed as a tool compound in comparative nephrotoxicity assays (e.g., LLC-PK1 proximal tubule cell models, in vivo BUN/creatinine monitoring) to quantify the renal safety differentiation conferred by hydroxyl substitution on the DACH carrier ligand.

Solubility-Enhanced DACH-Platinum Formulation Development

The monohydroxy substitution converts the formulation-failed DACH-PtCl₂ scaffold into a water-soluble entity (≥25 mg/mL) [2]. This solubility threshold supports intravenous formulation feasibility studies, lyophilized product development, and liposomal or polymeric nanoparticle encapsulation strategies. The compound can serve as a positive control for solubility in head-to-head comparisons with newer DACH-platinum analogs.

Quote Request

Request a Quote for 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.